Benzoic acid, 5-(dimethylamino)-2-(4-(dimethylamino)benzoyl)-
Overview
Description
Benzoic acid, 5-(dimethylamino)-2-(4-(dimethylamino)benzoyl)- is an organic compound belonging to the family of carboxylic acids. This compound is characterized by the presence of two dimethylamino groups and a benzoyl group attached to the benzoic acid core. It is widely used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 5-(dimethylamino)-2-(4-(dimethylamino)benzoyl)- typically involves the benzoin condensation reaction. This reaction is a coupling process between two aldehydes, allowing the preparation of α-hydroxyketones . The reaction conditions often include the use of a thiazolium salt as a catalyst and a strong base to deprotonate the carbonyl carbon atom .
Industrial Production Methods
Industrial production of this compound can involve the chemical reaction of toluene with oxygen at elevated temperatures in the presence of cobalt and manganese salts as catalysts . This method is efficient for large-scale production and ensures high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-(dimethylamino)-2-(4-(dimethylamino)benzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Nitrobenzoic acids, sulfonic acids, and halogenated benzoic acids.
Scientific Research Applications
Benzoic acid, 5-(dimethylamino)-2-(4-(dimethylamino)benzoyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, plastics, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzoic acid, 5-(dimethylamino)-2-(4-(dimethylamino)benzoyl)- involves its interaction with specific molecular targets and pathways. The compound can form pre-reactive complexes with hydroxyl radicals, altering reaction energy barriers and influencing reaction rates . This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Benzoic acid, 5-(dimethylamino)-2-(4-(dimethylamino)benzoyl)- can be compared with other similar compounds such as:
Benzoic acid, 4-(dimethylamino)-, pentyl ester: This compound is used in similar applications but differs in its ester functional group.
Benzofuran derivatives: These compounds share similar biological activities but have different structural features and synthesis methods.
The uniqueness of Benzoic acid, 5-(dimethylamino)-2-(4-(dimethylamino)benzoyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(dimethylamino)-2-[4-(dimethylamino)benzoyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-19(2)13-7-5-12(6-8-13)17(21)15-10-9-14(20(3)4)11-16(15)18(22)23/h5-11H,1-4H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCFABAQVHRXAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)N(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066708 | |
Record name | Benzoic acid, 5-(dimethylamino)-2-[4-(dimethylamino)benzoyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21528-24-5 | |
Record name | 5-(Dimethylamino)-2-[4-(dimethylamino)benzoyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21528-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 5-(dimethylamino)-2-(4-(dimethylamino)benzoyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021528245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 5-(dimethylamino)-2-[4-(dimethylamino)benzoyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 5-(dimethylamino)-2-[4-(dimethylamino)benzoyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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